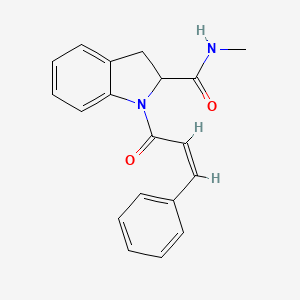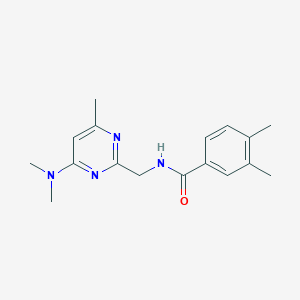![molecular formula C22H26N4O3 B2469133 3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 1790203-91-6](/img/structure/B2469133.png)
3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Compounds similar to "3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea" have been studied for their synthesis methods and chemical reactions. For example, research on the synthesis of novel pyridine and naphthyridine derivatives explores the chemical reactions involving furan and pyrazole derivatives, indicating the potential for creating complex organic molecules that could have various applications, including pharmaceuticals and materials science (Abdelrazek et al., 2010).
Rheology and Morphology
Another study focused on the anion tuning of rheology and morphology of hydrogelators, which includes urea derivatives. This research indicates that compounds with urea groups can significantly affect the physical properties of gels, which could be useful in developing new materials with specific mechanical properties (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds, including pyrazoles and pyrimidines, provides insights into the chemical versatility and potential biological activity of these compounds. Studies like these highlight the importance of such chemical structures in medicinal chemistry for developing new therapeutic agents (Koza et al., 2011).
Enzyme Inhibition and Anticancer Investigations
Compounds featuring urea structures have been investigated for their enzyme inhibition capabilities and potential anticancer activities. This suggests that similar compounds could be explored for their pharmacological properties, contributing to the discovery of new drugs (Mustafa et al., 2014).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s hard to provide accurate safety and hazard details. However, it’s always important to handle chemical compounds with appropriate safety measures12.
Future Directions
The potential applications and future directions for a compound depend on its properties and the current state of research in the field. Without specific information about the compound, it’s difficult to speculate on its future directions.
Please consult with a professional chemist or a trusted source for more detailed and accurate information. This analysis is based on general information and may not be entirely accurate for the specific compound .
properties
IUPAC Name |
3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-21-12-5-4-10-18(21)23-22(27)26(14-16-8-7-13-29-16)15-19-17-9-6-11-20(17)25(2)24-19/h4-5,7-8,10,12-13H,3,6,9,11,14-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKWWGXALZLNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)CC3=NN(C4=C3CCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

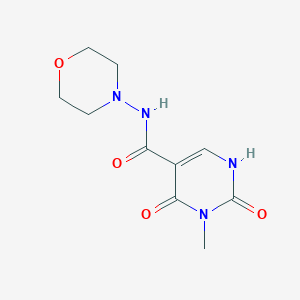

![4-chloro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2469052.png)
![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

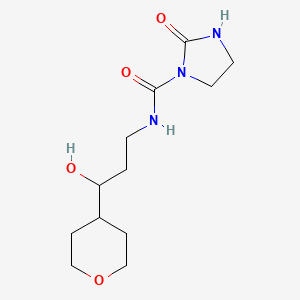
![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)
![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)
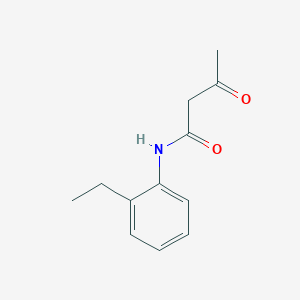
![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)
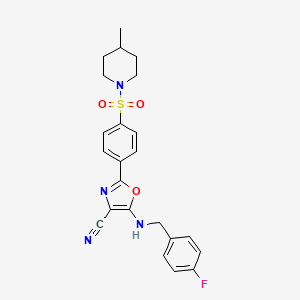
![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)
